Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one
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Overview
Description
Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one is a heterocyclic compound with a unique structure that includes both pyrrolo and oxazol rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of L-proline with 2,2,2-trichloro-1-ethoxyethanol in chloroform, followed by heating at reflux and subsequent recrystallization from ethanol . This method yields the desired compound as colorless to light brown crystals.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the oxazol ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one can be compared with other similar compounds, such as:
(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.
(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one: Another related compound with variations in the substituents, affecting its reactivity and applications.
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(7S,7aS)-7-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C6H9NO3/c8-5-1-2-7-4(5)3-10-6(7)9/h4-5,8H,1-3H2/t4-,5-/m0/s1 |
InChI Key |
UJDASDIGQWQAMP-WHFBIAKZSA-N |
Isomeric SMILES |
C1CN2[C@H]([C@H]1O)COC2=O |
Canonical SMILES |
C1CN2C(C1O)COC2=O |
Origin of Product |
United States |
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